molecular formula C4H7ClN2O2 B8692189 2,4-Dimethylallophanoyl chloride CAS No. 13188-08-4

2,4-Dimethylallophanoyl chloride

Cat. No. B8692189
Key on ui cas rn: 13188-08-4
M. Wt: 150.56 g/mol
InChI Key: JIQBLONORFFMKH-UHFFFAOYSA-N
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Patent
US04666911

Procedure details

Into 40 ml of dichloromethane, was dissolved 6.5 g of 1-phenylpiperazine. To the solution, while being stirred and cooled in ice, was added dropwise 3.0 g of 2,4-dimethylallophanoyl chloride. After 0.5 hour of reaction at room temperature, the reaction mixture was washed with water and dried over anhydrous sodium sulfate. The solvent was removed by distillation and the residue was recrystallized from a mixture of ethanol and petroleum ether to obtain 4.0 g (72% yield) of 1-(2,4-dimethyl-allophanoyl)-4-phenylpiperazine having a melting point of 79°-80° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:13][N:14]([C:18]([NH:20][CH3:21])=[O:19])[C:15](Cl)=[O:16]>ClCCl>[CH3:13][N:14]([C:18]([NH:20][CH3:21])=[O:19])[C:15]([N:10]1[CH2:11][CH2:12][N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:8][CH2:9]1)=[O:16]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CN(C(=O)Cl)C(=O)NC
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
To the solution, while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
CUSTOM
Type
CUSTOM
Details
After 0.5 hour of reaction at room temperature
Duration
0.5 h
WASH
Type
WASH
Details
the reaction mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from a mixture of ethanol and petroleum ether

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)N1CCN(CC1)C1=CC=CC=C1)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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